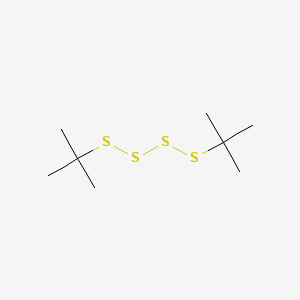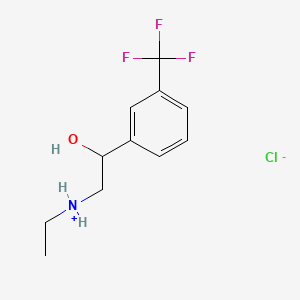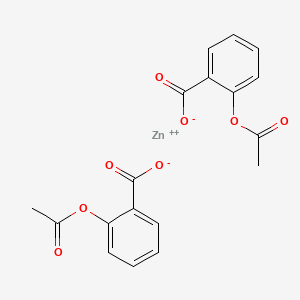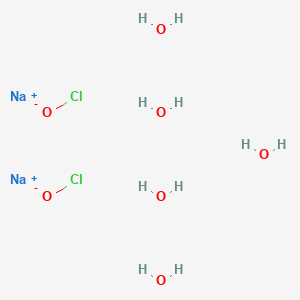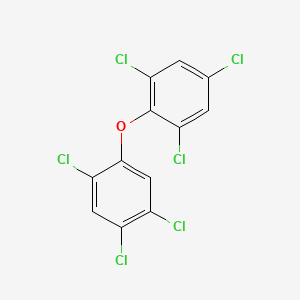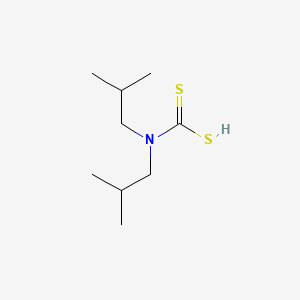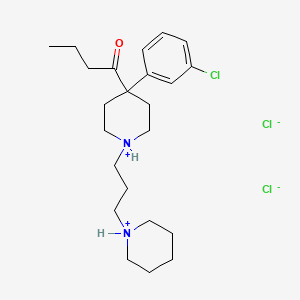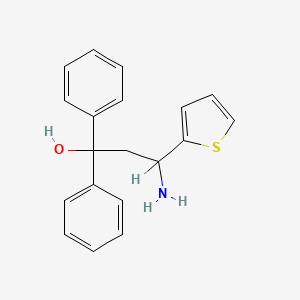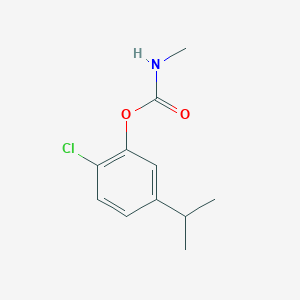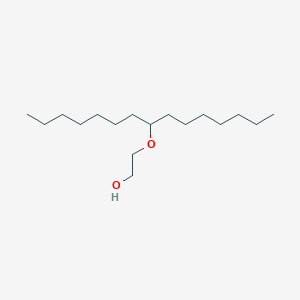
2-Pentadecan-8-yloxyethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentadecan-8-yloxyethanol is an organic compound with the molecular formula C17H36O2 It is a long-chain ether alcohol, which means it contains both ether and alcohol functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentadecan-8-yloxyethanol typically involves the reaction of 1-bromo-8-pentadecanol with sodium ethoxide in ethanol. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the ethoxide group, forming the desired ether alcohol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced through large-scale organic synthesis techniques, which may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentadecan-8-yloxyethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ether group can be reduced to form an alcohol.
Substitution: The ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used.
Major Products Formed
Oxidation: Formation of pentadecan-8-one or pentadecanoic acid.
Reduction: Formation of 2-pentadecanol.
Substitution: Formation of various substituted ether alcohols.
Wissenschaftliche Forschungsanwendungen
2-Pentadecan-8-yloxyethanol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Studied for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-Pentadecan-8-yloxyethanol is not well-documented. as an amphiphilic molecule, it can interact with both hydrophobic and hydrophilic environments. This property allows it to integrate into cell membranes, potentially disrupting membrane integrity and leading to antimicrobial effects. The exact molecular targets and pathways involved in its action are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pentadecanol: A similar compound with a hydroxyl group instead of an ether group.
Pentadecane: A hydrocarbon with a similar carbon chain length but lacking functional groups.
2-Pentadecanone: A ketone with a similar carbon chain length.
Uniqueness
2-Pentadecan-8-yloxyethanol is unique due to its combination of ether and alcohol functional groups, which confer distinct chemical properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile reagent in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
70709-96-5 |
|---|---|
Molekularformel |
C17H36O2 |
Molekulargewicht |
272.5 g/mol |
IUPAC-Name |
2-pentadecan-8-yloxyethanol |
InChI |
InChI=1S/C17H36O2/c1-3-5-7-9-11-13-17(19-16-15-18)14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
InChI-Schlüssel |
MTLHVFLJNLGKNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(CCCCCCC)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


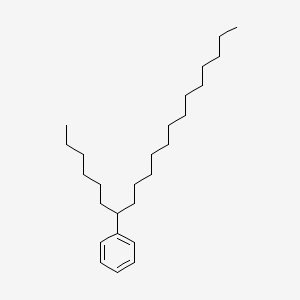
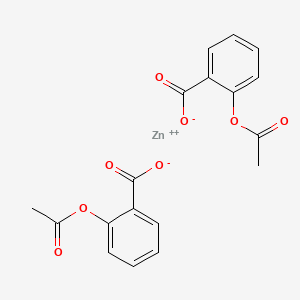
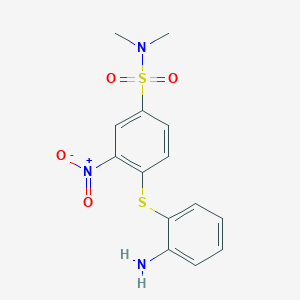
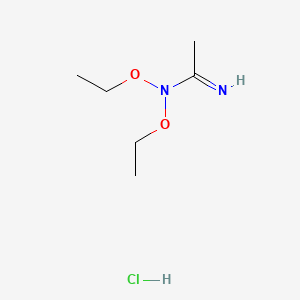
![2-[[Ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B13758270.png)
